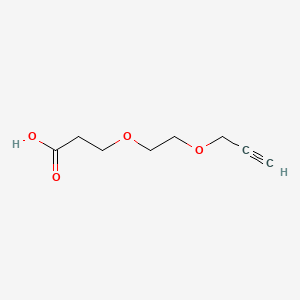
Ácido Propargil-PEG2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propargyl-PEG2-acid: is a heterobifunctional compound featuring a carboxylic acid at one end and a propargyl group at the other. It is commonly used as a linker in bioconjugation and click chemistry applications. The compound is particularly valued for its ability to facilitate the synthesis of antibody-drug conjugates and proteolysis-targeting chimeras (PROTACs) due to its hydrophilic polyethylene glycol (PEG) linker, which enhances solubility in biological applications .
Aplicaciones Científicas De Investigación
Propargyl-PEG2-acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of small molecules and bioconjugates.
Biology: Facilitates the labeling and tracking of biomolecules in biological systems.
Medicine: Integral in the development of antibody-drug conjugates and PROTACs for targeted protein degradation.
Industry: Employed in the production of advanced materials and nanotechnology applications
Mecanismo De Acción
Target of Action
Propargyl-PEG2-acid is a heterobifunctional, PEGylated crosslinker . It is designed to interact with azide-containing compounds . The primary targets of Propargyl-PEG2-acid are these azide groups present in various biomolecules .
Mode of Action
The compound features a carboxylic acid at one end and a propargyl group at the other . The carboxylic acid can react with primary amine groups in the presence of activators (e.g., EDC, or DCC) to form a stable amide bond . The propargyl group, on the other hand, can react with azide groups in biomolecules to yield a stable triazole linkage through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction .
Biochemical Pathways
Propargyl-PEG2-acid is used in the synthesis of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs) . In ADCs, the compound serves as a linker between the antibody and the cytotoxic drug . In PROTACs, it connects a ligand for an E3 ubiquitin ligase with a ligand for the target protein, enabling the ubiquitin-proteasome system to selectively degrade target proteins .
Pharmacokinetics
The presence of the hydrophilic peg linker in the compound is known to facilitate solubility in biological applications , which could potentially influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The result of Propargyl-PEG2-acid’s action depends on its application. In the context of ADCs, it enables the targeted delivery of cytotoxic drugs to cancer cells . For PROTACs, it allows for the selective degradation of target proteins .
Action Environment
The action of Propargyl-PEG2-acid can be influenced by various environmental factors. For instance, the efficiency of the CuAAC reaction can be affected by the presence of copper ions and the pH of the environment . Additionally, the compound’s stability might be influenced by storage conditions .
Análisis Bioquímico
Biochemical Properties
Propargyl-PEG2-acid plays a significant role in biochemical reactions. It interacts with azide group in biomolecules to yield a stable triazole linkage . The hydrophilic PEG linker facilitates solubility in biological applications .
Cellular Effects
The effects of Propargyl-PEG2-acid on cells and cellular processes are primarily through its interactions with azide-containing biomolecules . It influences cell function by facilitating the formation of stable triazole linkages .
Molecular Mechanism
Propargyl-PEG2-acid exerts its effects at the molecular level through its propargyl group and carboxylic acid functional groups . The propargyl group reacts with azide group in biomolecules to form a stable triazole linkage . The carboxylic acid can react with primary amine groups in the presence of activators to form a stable amide bond .
Temporal Effects in Laboratory Settings
Over time, Propargyl-PEG2-acid maintains its stability and continues to facilitate the formation of stable triazole linkages
Metabolic Pathways
Propargyl-PEG2-acid is involved in metabolic pathways through its interactions with azide-containing biomolecules
Transport and Distribution
The transport and distribution of Propargyl-PEG2-acid within cells and tissues are facilitated by its hydrophilic PEG linker
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Propargyl-PEG2-acid can be synthesized through a series of chemical reactions involving the coupling of propargyl alcohol with polyethylene glycol and subsequent functionalization with a carboxylic acid group. The typical synthetic route involves:
Esterification: Propargyl alcohol is reacted with polyethylene glycol under acidic conditions to form a propargyl-PEG intermediate.
Industrial Production Methods: Industrial production of Propargyl-PEG2-acid follows similar synthetic routes but on a larger scale. The process involves:
Bulk Esterification: Large quantities of propargyl alcohol and polyethylene glycol are esterified in the presence of an acid catalyst.
Continuous Oxidation: The esterified product is continuously oxidized using industrial oxidizing agents to achieve the desired carboxylic acid functionality.
Análisis De Reacciones Químicas
Types of Reactions: Propargyl-PEG2-acid undergoes various chemical reactions, including:
Click Chemistry: The compound contains an alkyne group that can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions with azide-containing molecules
Esterification and Amidation: The carboxylic acid group can react with alcohols and amines to form esters and amides, respectively.
Common Reagents and Conditions:
Copper Catalysts: Used in CuAAC reactions to facilitate the formation of triazole linkages.
EDC or HATU: Commonly used activators for amidation reactions involving the carboxylic acid group.
Major Products:
Triazole Linkages: Formed through CuAAC reactions.
Esters and Amides: Formed through esterification and amidation reactions.
Comparación Con Compuestos Similares
- Propargyl-PEG1-acid
- Propargyl-PEG3-acid
- Propargyl-PEG6-acid
- Alkyne-PEG5-acid
Uniqueness: Propargyl-PEG2-acid is unique due to its optimal balance of hydrophilicity and reactivity, making it highly suitable for bioconjugation and click chemistry applications. Its two-unit PEG linker enhances solubility while maintaining sufficient reactivity for efficient coupling reactions .
Propiedades
IUPAC Name |
3-(2-prop-2-ynoxyethoxy)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O4/c1-2-4-11-6-7-12-5-3-8(9)10/h1H,3-7H2,(H,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNWHATPXNWOQKD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCCOCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1859379-85-3 |
Source


|
| Record name | 3-[2-(prop-2-yn-1-yloxy)ethoxy]propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-[4-[(5S)-5-(acetamidomethyl)-2-oxo-1,3-oxazolidin-3-yl]-2-fluoroanilino]ethoxy]acetic acid](/img/structure/B610150.png)
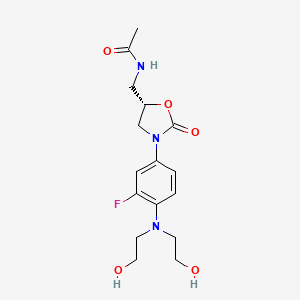
![(7S,9S)-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-7-[[(2S,4R,6S,7S,9R,10S)-10-methoxy-6-methyl-5,8,11-trioxa-1-azatricyclo[7.4.0.02,7]tridecan-4-yl]oxy]-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B610153.png)
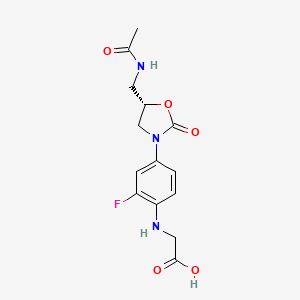
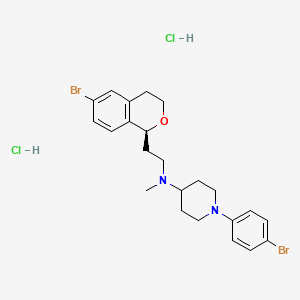
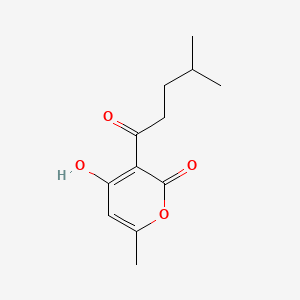
![2-[dimethyl(propyl)azaniumyl]ethyl-(2-methoxyethyl)-dimethylazanium;dichloride](/img/structure/B610158.png)
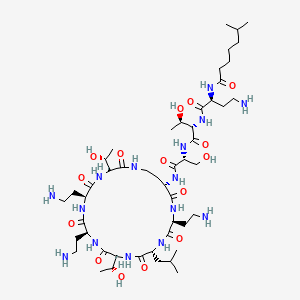
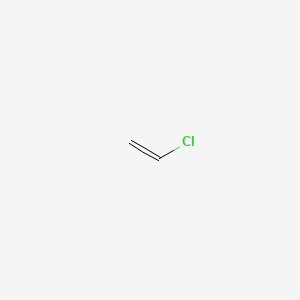
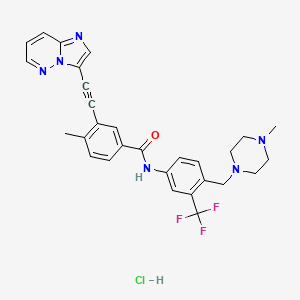
![(1R,2S,8R,9S,11S,13S,14S,15R,19S)-13,14,19-trihydroxy-16,16-dimethyl-6-methylidene-10,12-dioxahexacyclo[9.8.0.01,15.02,8.05,9.08,13]nonadecan-7-one](/img/structure/B610166.png)
